molecular formula C10H9ClN2O2S2 B11172148 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide CAS No. 375844-09-0

4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B11172148
CAS No.: 375844-09-0
M. Wt: 288.8 g/mol
InChI Key: XXOYUNQCBYNWNL-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. It contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens and acids can be used under mild conditions.

    Nucleophilic Substitution: Reagents like amines and thiols are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

Uniqueness

4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a chloro group and a thiazole ring makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

375844-09-0

Molecular Formula

C10H9ClN2O2S2

Molecular Weight

288.8 g/mol

IUPAC Name

4-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H9ClN2O2S2/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13)

InChI Key

XXOYUNQCBYNWNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl

solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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